molecular formula C10H7N3O B1446449 3-Acetyl-6-cyano-7-azaindole CAS No. 1260382-51-1

3-Acetyl-6-cyano-7-azaindole

Cat. No. B1446449
CAS RN: 1260382-51-1
M. Wt: 185.18 g/mol
InChI Key: KIOYHCKMGJSDHQ-UHFFFAOYSA-N
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Description

3-Acetyl-6-cyano-7-azaindole is a heterocyclic compound with the following chemical formula: C10H7N3O . It belongs to the azaindole family, which exhibits significant biological activities and has been explored for drug discovery and optimization . The azaindole framework combines a pyridine and a pyrrole ring through a fused C-C bond, making it an excellent bioisostere of indole or purine systems .


Synthesis Analysis

The synthesis of 3-Acetyl-6-cyano-7-azaindole involves several routes. For instance, it can be prepared directly from 6-chloro-7-azaindole (which is obtained in two steps from commercially available 7-azaindole) by introducing an acetyl group and a cyano group . Additionally, metal-catalyzed chemistry has contributed to novel and effective methods for functionalizing the 7-azaindole template .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-6-cyano-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with an acetyl group (C=O) at position 3 and a cyano group (CN) at position 6. The nitrogen atom in the pyrrolo ring provides a unique pharmacophore for potential drug design .


Chemical Reactions Analysis

3-Acetyl-6-cyano-7-azaindole can participate in various chemical reactions, including metal-catalyzed cross-coupling and C-H bond functionalization. These reactions allow for the modification of its properties and the development of more potent derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : 258-262°C
  • Molecular Weight : 185.18 g/mol
  • Solubility : Additional solubility and storage information can be found here .

Scientific Research Applications

Kinase Inhibitors for Cancer Treatment

Azaindole derivatives, including structures similar to 3-Acetyl-6-cyano-7-azaindole, have shown significant potential as kinase inhibitors, offering a promising route for cancer treatment. The pyrrolopyridine or azaindole nucleus mimics the ATP molecule's purine ring, allowing these compounds to act as kinase inhibitors at the hinge region. This structural similarity with ATP suggests that pyrrolopyridine derivatives could serve as non-selective kinase inhibitors, with selectivity mainly conferred by different substituents attached to the azaindole nucleus. This principle underlies their application in targeting various cancers, including melanoma, where vemurafenib, a successful pyrrolopyridine derivative, is utilized (El-Gamal, Anbar, 2017; Mérour et al., 2014).

Biological Activities and Mechanisms

The biological activities of derivatives similar to 3-Acetyl-6-cyano-7-azaindole extend beyond their role as kinase inhibitors. Their interaction with cellular pathways, such as modulation of gene expression, protein synthesis, and inflammatory pathways, has been a subject of interest. The efficiency of these compounds in crossing cell membranes and potentially the blood-brain barrier, along with their ability to interact with cell signaling pathways, highlights their multifaceted biological significance. Understanding these mechanisms can pave the way for developing novel therapeutic agents for a range of disorders, including psychiatric and inflammatory conditions (Samuni et al., 2013).

properties

IUPAC Name

3-acetyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOYHCKMGJSDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-6-cyano-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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